molecular formula C7H9N3O3S B158701 2-(Phenylsulfonyl)hydrazinecarboxamide CAS No. 10195-68-3

2-(Phenylsulfonyl)hydrazinecarboxamide

Cat. No. B158701
CAS RN: 10195-68-3
M. Wt: 215.23 g/mol
InChI Key: LSNDGFYQJRXEAR-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)hydrazinecarboxamide is a chemical compound . It is used in high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

A series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .


Molecular Structure Analysis

The molecular formula of 2-(Phenylsulfonyl)hydrazinecarboxamide is C7H9N3O3S . More detailed structural information may be available in databases like ChemSpider .


Chemical Reactions Analysis

The cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Another study describes the ambient-temperature synthesis of novel 2-(phenylsulfonyl)-2H-1,2,3-triazole through a regioselective sulfonamidation of 1H-1,2,3-triazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Phenylsulfonyl)hydrazinecarboxamide can be analyzed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO .

Scientific Research Applications

DNA Binding and Anticancer Potential

2-(Phenylsulfonyl)hydrazinecarboxamide derivatives have been studied for their DNA binding properties and potential anticancer activity. For instance, (Sennappan et al., 2020) synthesized novel compounds, which demonstrated significant binding with cancer receptors and interactions with DNA. Their molecular docking studies indicated potential for structure-based drug discovery.

Antihyperglycemic Properties

Research by (Aly et al., 2021) focused on synthesizing new hydrazinecarbothioamides with a phenylsulfonyl group, exhibiting antihyperglycemic activity in diabetic mice. These compounds also normalized glutathione levels and decreased malondialdehyde levels, indicating potential for diabetes management.

Antimicrobial Activities

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable as antimicrobial agents, has been researched by (Darwish et al., 2014). These compounds have shown promising antibacterial and antifungal activities in vitro.

Role in Synthesis of Bioactive Molecules

Research by (Abdel‐Aziz et al., 2014) and (Li et al., 2014) has demonstrated the application of phenylsulfonyl hydrazine derivatives in the synthesis of various bioactive molecules. These include the preparation of biaryl compounds through palladium-catalyzed cross-coupling reactions.

Potential Antineoplastic Agents

A study by (Shyam et al., 1985) synthesized several N,N'-bis(arylsulfonyl)hydrazines, including phenylsulfonyl derivatives, and evaluated them for antineoplastic activity. Some compounds showed significant activity against leukemia and other tumors.

properties

IUPAC Name

benzenesulfonamidourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(11)9-10-14(12,13)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNDGFYQJRXEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408198
Record name 2-(Phenylsulfonyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylsulfonyl)hydrazinecarboxamide

CAS RN

10195-68-3
Record name 2-(Phenylsulfonyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R HUSSAIN, T HABIB, R IKRAM… - … American Journal of …, 2020 - researchgate.net
Se sintetizaron e investigaron nuevas series de sulfonamidas como agentes antimicrobianos. Las estructuras de los compuestos recién sintetizados se describieron mediante datos …
Number of citations: 6 www.researchgate.net

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